molecular formula C19H13Cl2N3O5S2 B2867427 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate CAS No. 877651-36-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

Cat. No. B2867427
CAS RN: 877651-36-0
M. Wt: 498.35
InChI Key: PTOTXTXOHJNXAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazole group, a thiopyran group, and a dichlorobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as condensation, heterocyclization, and coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound’s solubility would be influenced by the presence of polar functional groups .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds with structural features similar to the one have been investigated for their potential as photosynthetic electron transport inhibitors. For instance, research on pyrazole derivatives, including thiadiazole and pyran motifs, has shown that certain compounds exhibit significant inhibitory properties on photosynthetic electron transport, a key process in plant physiology. These inhibitors are explored for their herbicidal potential, offering a new approach to controlling weed growth in agricultural settings (Vicentini et al., 2005).

Antimicrobial and Anti-inflammatory Agents

Another area of research focuses on the synthesis and characterization of thiadiazole derivatives, including their evaluation as anti-inflammatory and antimicrobial agents. Some derivatives have shown promising results in inhibiting inflammation and microbial growth, suggesting potential applications in treating diseases caused by bacteria and reducing inflammation (Kumar, 2022).

Antitumor Activities

Derivatives similar in structure to the query compound have also been explored for their antitumor properties. For example, benzothiazole derivatives have been synthesized and tested for their cytotoxicity against tumor cell lines, demonstrating significant potential as antitumor agents. This research aims to develop new cancer therapies by targeting specific pathways involved in tumor growth and survival (Yoshida et al., 2005).

Fungicidal Activity

Additionally, compounds with thiadiazole and pyrazole components have been studied for their fungicidal activity against plant pathogens, such as Rhizoctonia solani. These studies aim to develop new fungicides to protect crops from fungal diseases, thereby improving agricultural productivity and food security (Chen et al., 2000).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-13(21)12(5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOTXTXOHJNXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

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